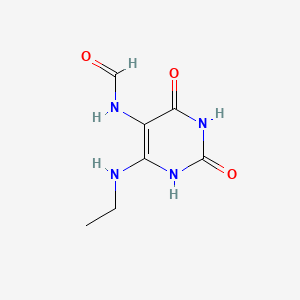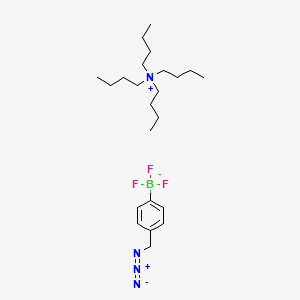
Octadec-9-enedioic acid
Descripción general
Descripción
Octadec-9-enedioic acid, also known as (9Z)-octadec-9-enedioic acid, is a long-chain dicarboxylic acid with the molecular formula C18H32O4. It is characterized by the presence of a double bond at the 9th position of the carbon chain. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octadec-9-enedioic acid can be synthesized through several methods. One common approach involves the metathesis of oleic acid using a Grubbs catalyst. The reaction is carried out under nitrogen protection, with the oleic acid being dissolved in n-heptane and heated to 35-45°C. After the reaction, the product is isolated through centrifugation and drying .
Another method involves the McMurry coupling reaction of 9-oxononanoic acid ester, followed by hydrogenation, hydrolysis, and acidification to yield 9-octadecenedioic acid .
Industrial Production Methods
For industrial production, the process typically involves the use of readily available raw materials and catalysts to ensure cost-effectiveness and scalability. The metathesis of oleic acid, followed by hydrogenation, is a preferred method due to its simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Octadec-9-enedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
Octadec-9-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and polymer production.
Biology: It serves as a substrate for enzyme studies and metabolic research.
Industry: It is used in the production of biobased polyamides and other polymers.
Mecanismo De Acción
The mechanism of action of 9-octadecenedioic acid involves its interaction with various molecular targets and pathways:
PPARγ Activation: It activates peroxisome proliferator-activated receptor gamma (PPARγ), which regulates gene expression related to lipid metabolism and inflammation.
Tyrosinase Inhibition: It inhibits tyrosinase, an enzyme involved in melanin synthesis, thereby reducing pigmentation.
Anti-inflammatory Effects: It reduces inflammation by modulating the expression of inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanedioic acid: A saturated dicarboxylic acid with similar chain length but without the double bond.
9-Octadecenoic acid: An unsaturated monocarboxylic acid with a similar structure but only one carboxylic acid group.
Uniqueness
Octadec-9-enedioic acid is unique due to its combination of a long carbon chain, a double bond, and two carboxylic acid groups. This structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Propiedades
IUPAC Name |
octadec-9-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLKVIQSIHEQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4494-16-0 | |
| Record name | 9-Octadecenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4494-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | octadec-9-enedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxyphenyl [(methylsulfonyl)amino]acetate](/img/structure/B8017240.png)

![3-(2-chloroethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B8017248.png)

![cis-2-Benzylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B8017263.png)






